2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid
Description
Properties
Molecular Formula |
C4H4N2O4 |
|---|---|
Molecular Weight |
144.09 g/mol |
IUPAC Name |
2-(1,2,5-oxadiazol-3-yloxy)acetic acid |
InChI |
InChI=1S/C4H4N2O4/c7-4(8)2-9-3-1-5-10-6-3/h1H,2H2,(H,7,8) |
InChI Key |
DJUNVCXMCFFPAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NON=C1OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Nitrosation and Cyclization
One common approach starts with the nitrosation of appropriate precursors such as cinnamic alcohol derivatives or aryl hydrazides in acidic media (e.g., acetic acid), leading to the formation of 1,2,5-oxadiazole rings.
Oxidation to Aldehyde Intermediate
The alcohol intermediate can be oxidized to the corresponding aldehyde using oxidants such as pyridinium chlorochromate in dry dichloromethane under nitrogen atmosphere at room temperature. This step is crucial for further functionalization.
One-Pot Copper-Catalyzed Oxidative Cyclization
A modern, efficient method involves copper-catalyzed dual oxidation under an oxygen atmosphere, which enables the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides in one pot.
- This method avoids expensive ligands and long reaction times, providing high yields.
- The key steps are oxidative decarboxylation of arylacetic acids and oxidative functionalization of the imine C–H bond.
Although this method is described for 1,3,4-oxadiazoles, similar oxidative cyclization strategies can be adapted for 1,2,5-oxadiazole derivatives.
Purification and Isolation
The final product, this compound, is typically isolated by:
- Acidification of the reaction mixture.
- Extraction with organic solvents (e.g., chloroform).
- Drying over anhydrous sodium sulfate or magnesium sulfate.
- Purification by silica gel column chromatography using hexane-ethyl acetate mixtures.
- Crystallization from suitable solvents such as ethanol or ethyl acetate.
Summary Table of Preparation Steps
Detailed Research Findings
- The nitrosation step is sensitive to reaction conditions; acetic acid medium provides an optimal environment for ring closure to the 1,2,5-oxadiazole ring.
- Oxidation with pyridinium chlorochromate is mild and selective, preserving the sensitive oxadiazole ring while converting the alcohol to aldehyde.
- The nucleophilic substitution with ethyl bromoacetate proceeds efficiently in the presence of potassium carbonate, which acts as a base to deprotonate the hydroxyl group, facilitating ether bond formation.
- Hydrazine hydrate treatment is a standard method to convert esters to hydrazides, which are key intermediates for further heterocyclic transformations.
- Copper-catalyzed oxidative cyclization represents a green and efficient approach, minimizing steps and avoiding harsh reagents.
- Purification by chromatography and crystallization ensures high purity, critical for subsequent applications in medicinal chemistry or materials science.
Chemical Reactions Analysis
Types of Reactions
2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
Pharmacological Properties
Antimicrobial Activity:
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In studies, these compounds demonstrated activity levels that were 2 to 8 times greater than standard antibiotics like chloramphenicol .
Anticancer Activity:
The anticancer properties of 2-((1,2,5-oxadiazol-3-yl)oxy)acetic acid have been evaluated through in vitro studies against a range of cancer cell lines. Compounds derived from oxadiazoles have been screened by the National Cancer Institute and exhibited notable cytotoxicity against various cancers, including breast and central nervous system cancers. For example, certain derivatives displayed IC50 values significantly lower than conventional chemotherapeutics, indicating a promising avenue for cancer treatment .
Anticonvulsant Activity:
Several studies have highlighted the anticonvulsant potential of oxadiazole derivatives. These compounds have been synthesized and tested in animal models, showing efficacy in reducing seizure activity across different models of epilepsy. The introduction of specific substituents on the oxadiazole ring has been linked to enhanced anticonvulsant effects .
Case Studies
Case Study 1: Anticancer Screening
In a comprehensive study involving the synthesis and testing of various oxadiazole derivatives, a series of compounds were evaluated for their anticancer activity against 60 different cell lines. Notably, one compound demonstrated over 90% growth inhibition against certain cancer types at a concentration of , suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The study revealed that several synthesized compounds not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, enhancing their overall efficacy .
Mechanism of Action
The mechanism of action of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
[4-(Benzyloxy)-1,2,5-oxadiazol-3-yl]acetic Acid (Compound 4a)
- Molecular Formula : C₁₃H₁₄N₂O₄
- Key Differences : The benzyloxy group at the 4-position of the oxadiazole ring enhances lipophilicity compared to the parent compound.
- Synthesis: Prepared via NaOH-mediated hydrolysis of an ethanolic precursor, followed by acidification .
- Properties : Increased stability in organic solvents due to the benzyl group, making it suitable for hydrophobic environments.
2.1.2. Methyl [(4-Amino-1,2,5-oxadiazol-3-yl)oxy]acetate (CAS 349653-10-7)
- Molecular Formula : C₅H₇N₃O₄
- Key Differences: The methyl ester and 4-amino substituent reduce acidity and improve bioavailability.
- Synthesis : Derived from esterification or protection of the carboxylic acid group .
- Properties: Enhanced solubility in organic solvents; the amino group enables participation in hydrogen bonding or coordination chemistry.
ANAZF (4-[(4-Nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine)
- Molecular Formula : C₄H₂N₈O₅ (simplified representation)
- Applications : Used in high-energy materials due to nitro and azo functional groups .
Physicochemical and Reactivity Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
